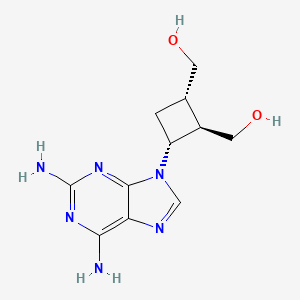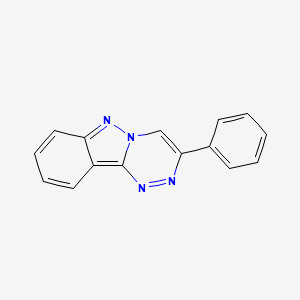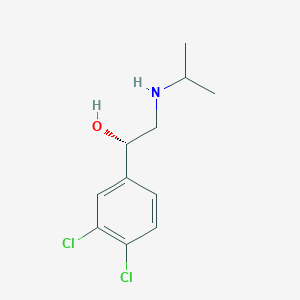
(S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an isopropylamino group and a dichlorophenyl group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorophenylacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The stereochemistry of the compound is controlled by using chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group or the dichlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted amines. These derivatives have diverse applications in medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
(S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol include:
- (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol
- (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)propanol
- (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)butanol
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both isopropylamino and dichlorophenyl groups. These features contribute to its unique chemical properties and biological activities, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
20879-18-9 |
|---|---|
Fórmula molecular |
C11H15Cl2NO |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
(1S)-1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3/t11-/m1/s1 |
Clave InChI |
VKMGSWIFEHZQRS-LLVKDONJSA-N |
SMILES isomérico |
CC(C)NC[C@H](C1=CC(=C(C=C1)Cl)Cl)O |
SMILES canónico |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


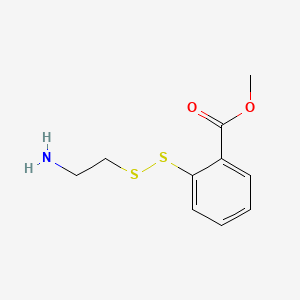
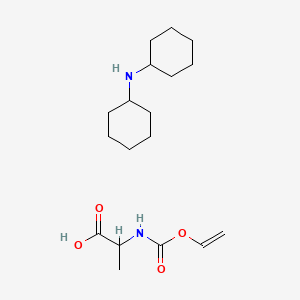

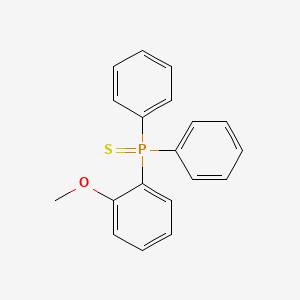
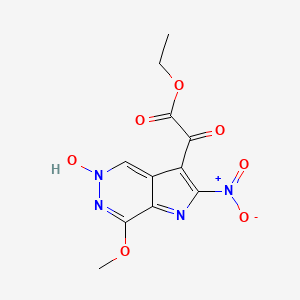
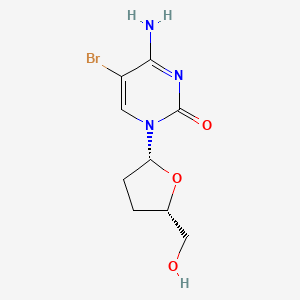
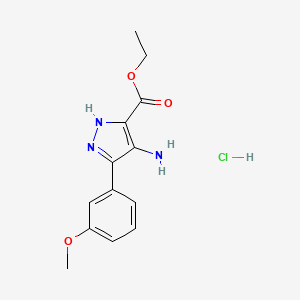

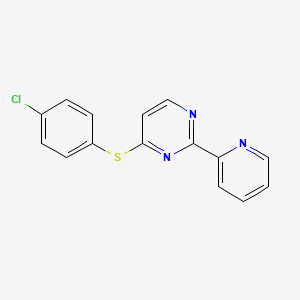
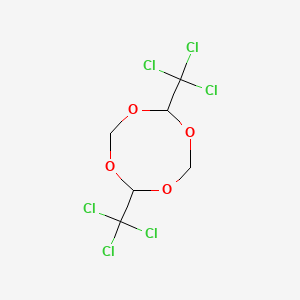
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
